4-Oxopiperidine-1-sulfonamide
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Overview
Description
4-Oxopiperidine-1-sulfonamide is an organosulfur compound with the molecular formula C5H10N2O3S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The sulfonamide group (-SO2NH2) attached to the piperidine ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Oxopiperidine-1-sulfonamide can be synthesized through various methods. One common approach involves the reaction of piperidine with sulfonyl chlorides in the presence of a base. This method typically involves the nucleophilic attack by ammonia, primary or secondary amines on sulfonyl chlorides . Another efficient method involves the NH4I-mediated amination of sodium sulfinates . This environmentally friendly method tolerates a wide range of functional groups and provides sulfonamide compounds in reasonable to excellent yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The use of metal-catalyzed coupling reactions of sulfonamides and sodium sulfinates with organo-halides or boronic acids provides an efficient system for the construction of sulfonamides . Additionally, oxidative coupling of thiols and amines has emerged as a highly useful method for synthesizing sulfonamides in a single step .
Chemical Reactions Analysis
Types of Reactions
4-Oxopiperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sulfonyl chlorides and bases are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-Oxopiperidine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 4-oxopiperidine-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is essential for bacterial growth. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, thereby inhibiting bacterial replication .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
4-Oxopiperidine-1-sulfonamide is unique due to its specific structure, which includes a piperidine ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-oxopiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c6-11(9,10)7-3-1-5(8)2-4-7/h1-4H2,(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABYEUDGTTYDPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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